2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one
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Overview
Description
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one is a compound that features a fluorine atom, an imidazole ring, and a methylpropanone group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one, often involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A basic imidazole structure without additional substituents.
2-methyl-1H-imidazole: An imidazole derivative with a methyl group at the 2-position.
2-fluoro-1H-imidazole: An imidazole derivative with a fluorine atom at the 2-position.
Uniqueness
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one is unique due to the presence of both a fluorine atom and a methylpropanone group. This combination of substituents can enhance its chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
CAS No. |
2302813-82-5 |
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Molecular Formula |
C7H9FN2O |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C7H9FN2O/c1-7(2,8)5(11)6-9-3-4-10-6/h3-4H,1-2H3,(H,9,10) |
InChI Key |
NWZBUIOHMXKGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=NC=CN1)F |
Purity |
95 |
Origin of Product |
United States |
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